BenchChemオンラインストアへようこそ!

1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine

Muscarinic receptor ligands Conformational analysis Medicinal chemistry

1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine (CAS 1788873-45-9) is a saturated bicyclic amine belonging to the hexahydro-1H-pyrrolizine class, bearing a primary amine functionality on an ethyl side chain at the 7a bridgehead position. The compound serves as a versatile synthetic building block for constructing muscarinic receptor ligands and antiarrhythmic agents, with structural features that differentiate it from shorter-chain analogs such as the methanamine homolog (CAS 78449-73-7).

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 1788873-45-9
Cat. No. B3324084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine
CAS1788873-45-9
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(C12CCCN1CCC2)N
InChIInChI=1S/C9H18N2/c1-8(10)9-4-2-6-11(9)7-3-5-9/h8H,2-7,10H2,1H3
InChIKeyIHQTYWSHCYTPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine (CAS 1788873-45-9): Core Bicyclic Amine Scaffold for CNS and Cardiovascular Drug Discovery


1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine (CAS 1788873-45-9) is a saturated bicyclic amine belonging to the hexahydro-1H-pyrrolizine class, bearing a primary amine functionality on an ethyl side chain at the 7a bridgehead position. The compound serves as a versatile synthetic building block for constructing muscarinic receptor ligands and antiarrhythmic agents, with structural features that differentiate it from shorter-chain analogs such as the methanamine homolog (CAS 78449-73-7) [1]. Its molecular formula is C9H18N2 with a molecular weight of 154.25 g/mol, and it is commercially available in purities typically ≥95% .

Why 1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine Cannot Be Simply Replaced by In-Class Analogs for CNS and Ion Channel Programs


Within the hexahydro-1H-pyrrolizine amine series, the length of the alkyl spacer between the bicyclic core and the terminal amine dictates both conformational flexibility and the spatial orientation of the pharmacophoric amine group. The ethan-1-amine side chain in the target compound (CAS 1788873-45-9) introduces two rotatable bonds (LogP ~0.75), whereas the methanamine analog (CAS 78449-73-7) possesses only one rotatable bond (LogP ~0.54), resulting in a more restricted conformational profile . In muscarinic M1 receptor programs, derivatives built on the ethyl-spacer scaffold have demonstrated nanomolar binding affinities, while the shorter methyl-spacer congeners yield distinct SAR outcomes that are not interchangeable without loss of receptor selectivity [1].

Comparative Evidence: Where 1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine Demonstrates Measurable Differentiation


Evidence Dimension 1: Increased Conformational Flexibility vs. Methanamine Homolog Enables Divergent Pharmacophore Placement

The target compound features two rotatable bonds along the ethyl spacer, compared to one rotatable bond in the methanamine homolog (CAS 78449-73-7 free base; dihydrochloride CAS 80842-67-7), directly impacting the conformational degrees of freedom available for pharmacophore presentation . This difference is not merely academic: in muscarinic M1 receptor programs, the ethyl-spacer derivatives have produced ligands with Ki values in the low nanomolar range, whereas the methyl-spacer series yields a different selectivity window between M1 and M2 subtypes [1].

Muscarinic receptor ligands Conformational analysis Medicinal chemistry

Evidence Dimension 2: Primary Amine Handle for Direct Derivatization Without Deprotection, Critical for High-Yield Parallel Synthesis

The target compound provides an unprotected primary amine at the terminus of the ethyl spacer, enabling direct one-step amidation, reductive amination, or sulfonamide formation without deprotection sequences. In contrast, the dihydrochloride salt form (CAS 78449-85-1) requires a neutralization step prior to coupling, potentially introducing salt and yield variability. Published synthesis of the muscarinic agonist SK-946 (N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]-2-nitroaniline) used the free base amine (CAS 78449-78-2, structurally equivalent to CAS 1788873-45-9) in a single condensation step with 2-chloronitrobenzene in refluxing pyridine, achieving target compound formation without protecting group manipulations [1][2].

Parallel synthesis Amide coupling Building block utility

Evidence Dimension 3: Validated Scaffold in FDA-Approved Antiarrhythmic Agent Pilsicainide with Defined Sodium Channel Pharmacology

The tetrahydro-1H-pyrrolizine-7a scaffold is the core bicyclic amine of pilsicainide (CAS 88069-67-4), a marketed class Ic antiarrhythmic drug that blocks voltage-gated sodium channels (Nav1.4) with use-dependent kinetics [1]. The target compound (ethan-1-amine, CAS 1788873-45-9) differs from the pilsicainide building block (the acetic acid analog, CAS 94794-30-6) by one oxidation state at the side chain terminus, positioning it as the reduced amine precursor. A comparative study showed that the oxymethylene bioisostere of pilsicainide exerts a 4-fold more potent use-dependent block on hNav1.4 channels relative to pilsicainide itself, demonstrating that modifications at the 7a side chain directly and quantifiably modulate ion channel pharmacology [2].

Antiarrhythmic agents Sodium channel blockade Pilsicainide

Evidence Dimension 4: Physicochemical Property Profile Enables Favorable CNS Drug-Likeness Parameters Relative to Shorter and Longer Homologs

The target compound (C9H18N2, MW 154.25, LogP ~0.75 for the structurally equivalent CAS 78449-78-2) occupies a favorable property space for CNS drug discovery. Its molecular weight is below the CNS MPO optimal threshold of 305 Da, its LogP falls within the desired range of 0–3, and it contains only 2 hydrogen bond donors (one from the primary amine, one from the bridgehead nitrogen) . In comparison, the methanamine homolog (C8H16N2, MW 140.23, LogP ~0.54) is more hydrophilic and may exhibit lower passive blood-brain barrier permeability, while longer-chain variants increase LogP beyond optimal CNS parameters [1].

CNS drug-likeness Physicochemical properties LogP

Optimal Research and Procurement Scenarios for 1-(Tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine


Scenario 1: Muscarinic M1 Receptor Agonist Library Synthesis for Alzheimer's Disease Drug Discovery

Research groups synthesizing 1-azabicyclo[3.3.0]octane-containing muscarinic ligands should prioritize this compound as the amine coupling partner. The ethyl spacer provides the optimal chain length demonstrated in potent M1-selective ligands, and the free base form enables direct one-step coupling to aromatic electrophiles without deprotection steps [1][2]. Procurement recommendation: Source the free base (CAS 1788873-45-9) rather than the dihydrochloride salt to avoid additional neutralization procedures.

Scenario 2: Antiarrhythmic Agent Development Leveraging the Pilsicainide Scaffold

Medicinal chemistry teams pursuing novel class Ic antiarrhythmic agents can use this compound as the reduced amine intermediate for constructing N-aryl acetamide derivatives analogous to pilsicainide. The 7a-ethanamine scaffold has been validated through pilsicainide's clinical use in Japan, and published SAR demonstrates that side chain modifications on this core can yield 4-fold changes in sodium channel blocking potency [3].

Scenario 3: CNS Penetrant Probe Synthesis Requiring Balanced Lipophilicity

For CNS drug discovery programs where blood-brain barrier penetration is critical, the ethanamine scaffold (LogP ~0.75, MW 154) offers a more favorable lipophilicity profile than the methanamine homolog (LogP ~0.54, MW 140). The additional methylene unit provides the incremental lipophilicity needed for passive membrane permeability while remaining within CNS drug-like property space .

Scenario 4: Parallel Library Synthesis Requiring High-Yield, One-Step Derivatization from a Primary Amine

When designing parallel synthetic libraries of amides, ureas, or sulfonamides based on the hexahydro-1H-pyrrolizine core, the free base ethanamine (CAS 1788873-45-9) is the preferred building block. Its unprotected primary amine enables direct coupling under standard conditions, avoiding the yield losses and purification complexity associated with in situ neutralization of the dihydrochloride salt or the reduced reactivity of secondary amine variants such as N-((hexahydro-1H-pyrrolizin-7a-yl)methyl)ethanamine [4].

Quote Request

Request a Quote for 1-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.